Coumberol Coumberol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13775951
InChI: InChI=1S/C22H21NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13,21,25H,4-5,8-11H2
SMILES: C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(C5=CC=CC=C5)O
Molecular Formula: C22H21NO3
Molecular Weight: 347.4 g/mol

Coumberol

CAS No.:

Cat. No.: VC13775951

Molecular Formula: C22H21NO3

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Coumberol -

Specification

Molecular Formula C22H21NO3
Molecular Weight 347.4 g/mol
IUPAC Name 6-[hydroxy(phenyl)methyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one
Standard InChI InChI=1S/C22H21NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13,21,25H,4-5,8-11H2
Standard InChI Key FXBJCIJXXOXALP-UHFFFAOYSA-N
SMILES C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(C5=CC=CC=C5)O
Canonical SMILES C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(C5=CC=CC=C5)O

Introduction

Chemical and Structural Properties of Coumberol

Coumberol, with the molecular formula C22H21NO3\text{C}_{22}\text{H}_{21}\text{NO}_{3} and a molecular weight of 347.4 g/mol, is a synthetic fluorogenic compound . Its structure enables it to act as a substrate for AKR1C3, undergoing enzymatic reduction to produce a fluorescent product. This property is critical for real-time monitoring of enzyme activity in biochemical assays.

Table 1: Key Chemical Properties of Coumberol

PropertyValue
Molecular FormulaC22H21NO3\text{C}_{22}\text{H}_{21}\text{NO}_{3}
Molecular Weight347.4 g/mol
CAS Number878019-53-5
Solubility50 mg/mL in DMSO
Storage Conditions-20°C

Coumberol’s solubility in dimethyl sulfoxide (DMSO) and stability at low temperatures make it practical for laboratory use . Its fluorogenic nature arises from structural features that allow emission upon enzymatic reduction, a trait exploited in kinetic studies.

Biological Applications in AKR1C3 Research

AKR1C3, a member of the aldo-keto reductase superfamily, plays a pivotal role in steroid metabolism, prostaglandin synthesis, and drug resistance in cancers . Coumberol serves as a fluorescent substrate for this enzyme, enabling precise measurement of its activity.

Mechanism of Action

Coumberol is enzymatically reduced by AKR1C3 to its fluorescent counterpart, coumberol. This reaction, summarized as:

Coumberone+NADPHAKR1C3Coumberol+NADP+\text{Coumberone} + \text{NADPH} \xrightarrow{\text{AKR1C3}} \text{Coumberol} + \text{NADP}^+

allows researchers to quantify enzyme activity through fluorescence intensity changes . The specificity of this interaction has been validated using inhibitors like SN34037, which selectively block AKR1C3 .

Role in Disease Research

AKR1C3 overexpression is linked to hormone-dependent cancers (e.g., prostate, breast) and metabolic disorders . Coumberol-based assays have been instrumental in:

  • Cancer Therapeutics: Predicting the activation of prodrugs like PR-104A in leukemia cells .

  • Steroid Metabolism: Studying androgen and estrogen regulation in conditions such as polycystic ovary syndrome .

Research Findings and Experimental Data

Enzyme Kinetics and Inhibition Studies

In a seminal study by Jamieson et al. (2014), Coumberol was used to develop a fluorometric assay for AKR1C3 . Key findings included:

  • Kinetic Parameters: AKR1C3 activity in HepG2 cells was 1.7 ± 0.1 nmol/106^6 cells/hour, compared to 0.46 ± 0.02 nmol/106^6 cells/hour in PLC/PRF/5 cells .

  • Inhibitor Efficacy: The AKR1C3 inhibitor BAY1128688 demonstrated an IC50_{50} of 1.4 nM in Coumberol-based assays .

Table 2: AKR1C3 Activity Across Cell Lines

Cell LineAKR1C3 Activity (nmol/106^6 cells/hour)
HepG21.7 ± 0.1
PLC/PRF/50.46 ± 0.02
Hep3BNot detectable

Clinical Relevance

A phase 1 trial of BAY1128688, an AKR1C3 inhibitor, utilized Coumberol to assess enzyme inhibition in healthy women . Results indicated dose-dependent increases in serum bilirubin without hepatotoxicity, underscoring Coumberol’s utility in pharmacokinetic studies .

Comparative Analysis with Related Compounds

Coumberol’s specificity distinguishes it from broader-spectrum fluorogenic substrates. For example:

Table 3: Comparison of Fluorogenic Substrates

CompoundTarget EnzymeApplication
CoumberolAKR1C3Steroid metabolism, cancer research
4-MUβ-GlucuronidaseLysosomal storage disorders
ResorufinCytochrome P450Drug metabolism studies

Unlike coumarin derivatives like acenocoumarol (an anticoagulant), Coumberol lacks systemic pharmacological effects, making it ideal for in vitro assays .

Future Research Directions

Despite its utility, gaps remain in understanding Coumberol’s broader biochemical interactions. Recommended areas for investigation include:

  • Structural Elucidation: X-ray crystallography to resolve its binding mode with AKR1C3.

  • Therapeutic Applications: Exploring Coumberol-derived probes for imaging AKR1C3 in tumors.

  • Cross-Reactivity Studies: Assessing interactions with other AKR isoforms (e.g., AKR1C1, AKR1C2) .

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